Cas no 1261878-88-9 (4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl)

4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl
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- インチ: 1S/C14H7ClF6O2/c15-12-7-10(23-14(19,20)21)5-6-11(12)8-1-3-9(4-2-8)22-13(16,17)18/h1-7H
- InChIKey: NQBHTTOHSVEVMF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=CC(=CC=1)OC(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 378
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 18.5
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011002397-250mg |
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl |
1261878-88-9 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
Alichem | A011002397-1g |
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl |
1261878-88-9 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
Alichem | A011002397-500mg |
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl |
1261878-88-9 | 97% | 500mg |
847.60 USD | 2021-07-05 |
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenylに関する追加情報
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl (CAS No: 1261878-88-9)
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl, also known by its CAS number 1261878-88-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a biphenyl backbone substituted with two trifluoromethoxy groups at the 4 and 4' positions and a chlorine atom at the 2 position. The combination of these substituents imparts distinctive electronic and physical properties to the molecule, making it a valuable compound for research and industrial applications.
The molecular structure of 4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl is particularly interesting due to the presence of electron-withdrawing groups such as the trifluoromethoxy (-OCF3) substituents. These groups significantly influence the electronic properties of the molecule, enhancing its stability and reactivity in certain chemical reactions. The biphenyl system itself is known for its aromaticity and rigidity, which are further modulated by the substituents in this compound.
Recent studies have highlighted the potential of 4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl in advanced materials science applications. For instance, researchers have explored its use as a precursor for synthesizing high-performance polymers and organic semiconductors. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling, has made it a valuable building block in organic synthesis.
In terms of physical properties, 4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl exhibits a high melting point due to its rigid structure and strong intermolecular forces. Its solubility in common organic solvents is moderate, making it suitable for solution-based chemical processes. Additionally, the presence of chlorine and trifluoromethoxy groups contributes to its unique spectroscopic properties, which are often utilized in analytical chemistry for compound identification.
The synthesis of 4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl has also found applications in pharmaceutical research due to its potential as a scaffold for drug development. Its electronic properties make it a promising candidate for designing bioactive molecules with specific pharmacological profiles.
In conclusion, 4,4'-Bis(trifluoromethoxy)-2-chlorobiphenyl (CAS No: 1261878-88-9) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique molecular structure and functional groups continue to attract the attention of researchers seeking innovative solutions in materials science, pharmaceuticals, and organic synthesis.
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